molecular formula C10H13ClO2 B032893 1-(3-Chloropropoxy)-4-methoxybenzene CAS No. 20744-03-0

1-(3-Chloropropoxy)-4-methoxybenzene

Cat. No.: B032893
CAS No.: 20744-03-0
M. Wt: 200.66 g/mol
InChI Key: SJZQJMFKQYZZAT-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-4-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C10H13ClO2 and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 1-(3-Chloropropoxy)-4-methoxybenzene are insect odorant binding proteins and/or acetylcholinesterase . These proteins play a crucial role in the nervous system of insects, where odorant binding proteins are involved in the detection of environmental chemicals, and acetylcholinesterase is responsible for the termination of nerve impulses by breaking down the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets by forming stable complexes . This interaction can inhibit the normal function of the target proteins, leading to changes in the physiological processes of the insects.

Biochemical Pathways

The affected pathways are those involved in the detection of environmental chemicals and the transmission of nerve impulses in insects. The inhibition of odorant binding proteins can disrupt the insects’ ability to detect food sources or mates, while the inhibition of acetylcholinesterase can lead to an overaccumulation of acetylcholine, causing continuous nerve impulses that can lead to paralysis or death .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of normal physiological processes in insects, potentially leading to paralysis or death . It’s worth noting that some derivatives of this compound have been found to be less toxic to human cells than the naturally-derived starting materials , suggesting potential for selective toxicity.

Properties

IUPAC Name

1-(3-chloropropoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZQJMFKQYZZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide 20.0 g (0.5 mole in 300 ml of water and p-methoxyphenol, 62.1 g (0.5 mole) in 300 ml of dioxane was stirred for 1 hour at room temperature. 1-Chloro-3-bromopropane (472.35 g, 3.0 mole) in 100 ml of dioxane was added, and the reaction mixture was stirred overnight at 80° C. The lower layer was separated and the aqueous layer extracted with hexane. The lower layer and hexane layer were combined, dried, and solvent was removed in vacuo. The residue was dissolved in chloroform and extracted with 5% sodium hydroxide; removal of chloroform by evaporation gave a yellow oil. A 10 g sample of the oil was subjected to column chromatography on silica gel with an elution series composed of hexane-methylene chloride-methanol. This furnished 9.64 g (79.3% based on the aliquot taken) of pure clear oil.
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hexane methylene chloride methanol
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